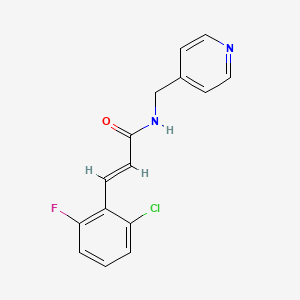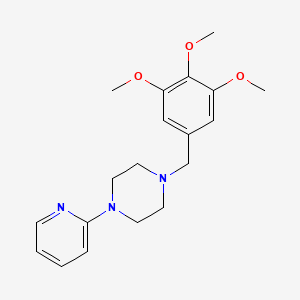
N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BFMG, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as the protein kinase B (AKT) pathway. N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide may also activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate immune responses. N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on cell growth and survival can be easily measured using standard assays. However, N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has limitations as well. It is not highly selective for cancer cells and may have toxic effects on normal cells. Additionally, the mechanism of action of N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more selective analogs of N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide that can specifically target cancer cells and minimize toxic effects on normal cells. Another area of research is the investigation of the mechanism of action of N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, which may lead to the development of more effective cancer therapies. Finally, further studies are needed to determine the safety and efficacy of N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in animal models and human clinical trials.
Synthesemethoden
N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using various methods, including the reaction of N-benzylglycine with para-fluorobenzaldehyde and methylsulfonyl chloride. The reaction is catalyzed by a base such as triethylamine and results in the formation of N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide as a white solid that can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N~1~-benzyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate immune responses.
Eigenschaften
IUPAC Name |
N-benzyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-23(21,22)19(15-9-7-14(17)8-10-15)12-16(20)18-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINZTCUFFIOTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-chloro-2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5771257.png)
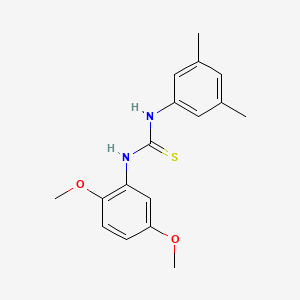
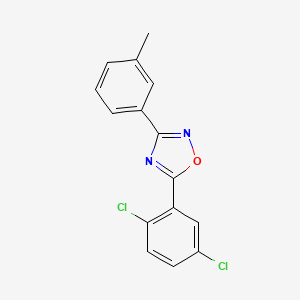
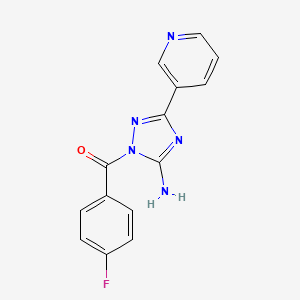

![3-amino-N-isopropyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5771316.png)
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B5771319.png)

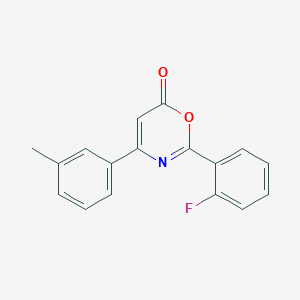
![N-[2-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5771351.png)
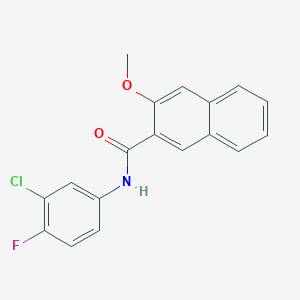
![2-{[(benzylsulfonyl)acetyl]amino}benzamide](/img/structure/B5771361.png)
